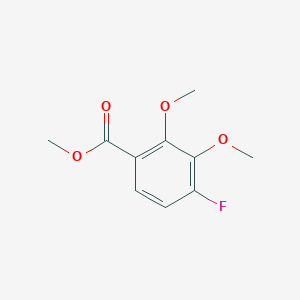

Methyl 4-fluoro-2,3-dimethoxybenzoate

CAS No.:

Cat. No.: VC18604097

Molecular Formula: C10H11FO4

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO4 |

|---|---|

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | methyl 4-fluoro-2,3-dimethoxybenzoate |

| Standard InChI | InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |

| Standard InChI Key | XCLLUHDVGKWIFS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1OC)F)C(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 4-fluoro-2,3-dimethoxybenzoate features a benzene ring substituted with:

-

A fluorine atom at the para-position (C4),

-

Methoxy groups at the ortho-positions (C2 and C3),

-

A methyl ester at the C1 position.

The IUPAC name, methyl 4-fluoro-2,3-dimethoxybenzoate, reflects this substitution pattern. The SMILES notation (O=C(OC)C(C(OC)=C1OC)=CC=C1F) and molecular weight of 214.19 g/mol further define its identity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.19 g/mol |

| CAS Number | 1803873-65-5 |

| Purity | ≥95% |

| IUPAC Name | Methyl 4-fluoro-2,3-dimethoxybenzoate |

Spectroscopic Characterization

While experimental spectral data (NMR, IR) for this compound is limited in public databases, its structural analogs provide insights. For example, 1-fluoro-2,3-dimethoxybenzene (CAS: 394-64-9) exhibits a boiling point of 175.9°C and density of 1.102 g/cm³ . The ester group in methyl 4-fluoro-2,3-dimethoxybenzoate likely introduces additional carbonyl stretching vibrations (~1700 cm⁻¹ in IR) and distinct NMR signals for the ester carbonyl (δ ~165-170 ppm) and methoxy groups (δ ~55 ppm).

Synthesis and Manufacturing Processes

Retrosynthetic Considerations

The compound can theoretically be synthesized via:

-

Esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol.

-

Friedel-Crafts acylation of a fluorinated toluene derivative, followed by esterification.

A patent (CN110903176A) describing the synthesis of 4-fluoro-2-methylbenzoic acid via Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride offers a potential model . Adapting this route, m-fluorotoluene could react with a methoxy-substituted acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form a ketone intermediate, which would then undergo esterification and demethylation steps.

Optimized Reaction Conditions

Key parameters for Friedel-Crafts acylation include:

-

Catalyst: Anhydrous AlCl₃ (1.1 equiv),

-

Solvent: 1,2-Dichloroethane (0°C to 10°C),

For the esterification step, acid-catalyzed (H₂SO₄) reaction of the benzoic acid with methanol under reflux would yield the methyl ester. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography ensures ≥95% purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While direct data for methyl 4-fluoro-2,3-dimethoxybenzoate is sparse, its analog methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (CAS: 866082-30-6) has a molecular weight of 351.28 g/mol and is typically soluble in polar aprotic solvents (e.g., DCM, THF). Extrapolating, the title compound likely exhibits:

-

Melting Point: 80–100°C (estimated),

-

Solubility: Moderate in ethanol, DCM; low in water.

Reactivity and Functional Group Transformations

The electron-deficient aromatic ring (due to fluorine) and electron-rich methoxy groups create a polarized system amenable to:

-

Nucleophilic aromatic substitution at C4 (fluorine displacement),

-

Demethylation of methoxy groups under strong acids (e.g., BBr₃),

-

Hydrolysis of the ester to the carboxylic acid (base or acid catalysis).

Applications in Pharmaceutical and Materials Science

Role as a Synthetic Intermediate

Methyl 4-fluoro-2,3-dimethoxybenzoate serves as a precursor for:

-

Anticancer agents: Fluoro and methoxy substituents enhance membrane permeability and target binding in kinase inhibitors.

-

Agrochemicals: Modified benzoates are used in herbicide formulations for selective weed control.

Case Study: Analogs in Drug Development

The structurally related methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (VCID: VC16557633) demonstrates bioactivity in preliminary assays, highlighting the potential of fluoro-methoxy benzoates in hit-to-lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume